molecular formula C9H7BrN2O2 B1529690 Methyl 5-bromo-7-azaindole-6-carboxylate CAS No. 1408074-64-5

Methyl 5-bromo-7-azaindole-6-carboxylate

Cat. No.: B1529690
CAS No.: 1408074-64-5
M. Wt: 255.07 g/mol
InChI Key: AUMFEXBMSDHVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-7-azaindole-6-carboxylate (CAS 1408074-64-5) is a high-value heterocyclic building block critical in medicinal chemistry and organic synthesis. This compound features a 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) substituted with a bromine atom at the 5-position and a methyl carboxylate group at the 6-position . Its primary research application is in the development of kinase inhibitors . The molecule is designed to bind effectively to ATP-binding sites in various kinases, enzymes whose dysregulation is often linked to cancer, thereby potentially exerting anticancer effects . Scientific research indicates that derivatives of this compound have demonstrated promising broad-spectrum antitumor potency in vitro studies, with some showing IC50 values significantly lower than established drugs like Sunitinib . The bromine atom at position 5 is a key reactive site, enabling further functionalization through cross-coupling reactions, which makes it a versatile intermediate for constructing more complex molecules . The compound is typically provided with a purity of 98% or higher and should be stored sealed in a dry, room-temperature environment . This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMFEXBMSDHVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Kinase Inhibition

One of the primary applications of methyl 5-bromo-7-azaindole-6-carboxylate is its potential as a kinase inhibitor . Kinases are enzymes that play vital roles in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. The compound has been studied for its ability to bind effectively to ATP-binding sites in kinases, which may inhibit their activity and contribute to anticancer properties.

Table 1: Comparison of Azaindole Derivatives as Kinase Inhibitors

Compound NamePosition of SubstituentBiological Activity
This compoundBromine at position 5Potential kinase inhibitor
Methyl 6-chloro-7-azaindole-5-carboxylateChlorine at position 6Different activity profile
Methyl 5-fluoro-7-azaindole-6-carboxylateFluorine at position 5Distinct pharmacokinetic properties

Research Studies and Findings

Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that it can inhibit specific kinases involved in tumor growth and proliferation. Molecular docking studies suggest that this compound binds tightly to the ATP-binding sites in various kinases, which is critical for understanding its therapeutic potential .

Case Study 1: Anticancer Activity

A study highlighted the effectiveness of methyl 5-bromo-7-azaindole derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. The compound was part of a series that showed promising results in terms of potency against this pathogen while maintaining favorable pharmacokinetic properties .

Table 2: Biological Activity Metrics

Compound IDpEC50 (against T.b.)HLM Cl int (μg/min/mg protein)Aqueous Solubility (μM)
NEU-1207>7.0190>300
NEU-1208>7.0<3.0>1000

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on optimizing the structure of azaindoles for enhanced biological activity. It was found that modifications at specific positions could significantly affect potency and metabolic stability. The SAR analysis indicated that maintaining hydrogen bond donor/acceptor pairs in the azaindole core was essential for retaining activity against T.b. .

Mechanism of Action

The mechanism by which Methyl 5-bromo-7-azaindole-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the derivative and the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Structural and Commercial Attributes

Compound Name CAS Number Core Structure Substituents Similarity Score Purity Availability
Methyl 5-bromo-7-azaindole-6-carboxylate 1408074-64-5 7-azaindole Br (5), COOMe (6) 0.85 97% Typically In Stock
Methyl 3-bromo-2-pyridinecarboxylate 434319-41-2 Pyridine Br (3), COOMe (2) 0.92 - -
Methyl 5-bromo-7-azaindole-2-carboxylate 1234616-83-1 7-azaindole Br (5), COOMe (2) - 95% -
Methyl 6-amino-4-bromopicolinate 1033201-61-4 Pyridine Br (4), COOMe (6), NH2 0.83 - -

Biological Activity

Methyl 5-bromo-7-azaindole-6-carboxylate (CAS Number: 1408074-64-5) is a compound belonging to the azaindole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound has the molecular formula C9H8BrN2O2C_9H_8BrN_2O_2 and a molecular weight of approximately 244.08 g/mol. Its structure features a bromine atom at the 5-position and a carboxylate group at the 6-position, which contribute to its unique biological properties.

Targeting Kinases : this compound acts primarily as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, particularly in the regulation of cell growth and proliferation. The compound is believed to bind effectively to ATP-binding sites in various kinases, thereby inhibiting their activity and potentially leading to anticancer effects.

Pharmacokinetics : The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, making it suitable for oral administration and central nervous system targeting.

Biological Activity

Research indicates that this compound possesses significant biological activities, including:

  • Anticancer Properties :
    • In Vitro Studies : In studies involving various cancer cell lines, derivatives of methyl 5-bromo-7-azaindole have shown broad-spectrum antitumor potency. For instance, compounds derived from this structure demonstrated IC50 values significantly lower than established anticancer drugs like Sunitinib .
    • Mechanisms : The anticancer activity is attributed to the inhibition of specific kinases involved in tumor growth and angiogenesis.
  • Antiviral and Anti-inflammatory Activities :
    • Some derivatives have been investigated for their potential antiviral properties, although detailed studies are still required to elucidate these effects fully.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

StudyFindings
Antitumor Activity A series of novel derivatives showed IC50 values ranging from 2.357 to 3.012 μM against HepG2 and A549 cell lines, indicating potent antitumor activity compared to Sunitinib (IC50: 31.594–49.036 μM) .
Kinase Inhibition Molecular docking studies confirmed effective binding to ATP-binding sites in various kinases, suggesting potential therapeutic applications in cancer treatment.
Pharmacokinetic Profile Studies demonstrated high oral bioavailability with favorable clearance rates in vivo, indicating its potential as an effective therapeutic agent .

Preparation Methods

Bromination of 7-Azaindole

  • Starting Material: 7-azaindole
  • Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Conditions: Bromination typically occurs under controlled temperature to avoid polybromination. For instance, bromination in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under ice-bath cooling is common.
  • Outcome: Selective monobromination at the 5-position to yield 5-bromo-7-azaindole.

Alternative Synthetic Routes

  • From 2-amino-3-methyl-5-bromopyridine:
    A multi-step synthetic process involving oxidation with Caro's acid in concentrated sulfuric acid, followed by cyclization with pyrrolidine and DMF dimethylacetal, and final reduction with Raney nickel and hydrazine hydrate to produce 5-bromo-7-azaindole with high purity (~99.2%) and yield (~68%).

  • Dehydrogenation Methods:
    Brominated intermediates can be dehydrogenated using activated manganese dioxide or DDQ (2,3-bis-chloro-5,6-dicyano-1,4-benzoquinone) to obtain the aromatic 5-bromo-7-azaindole.

  • Reduction of Tribromo Compounds:
    Direct bromination of 7-azaindole can yield tribromo derivatives, which upon reduction with zinc powder in acetic acid and subsequent treatment with manganese acetate in THF, afford 5-bromo-7-azaindole.

Preparation of this compound

While specific detailed protocols for the methyl ester derivative are less frequently disclosed in open patents, the synthesis generally involves:

  • Step 1: Formation of 5-bromo-7-azaindole core
    As described above, via bromination and purification.

  • Step 2: Introduction of the carboxylate group at the 6-position
    This is typically achieved by carboxylation or esterification reactions on the azaindole ring, often involving:

    • Directed lithiation at the 6-position followed by reaction with carbon dioxide (CO2) to form the carboxylic acid, then methylation with methylating agents (e.g., methyl iodide or diazomethane) to afford the methyl ester.

    • Alternatively, starting from 7-azaindole-6-carboxylate derivatives, bromination at the 5-position can be performed to yield the target compound.

  • Purification:
    Crystallization or chromatography is used to achieve high purity (>99%) suitable for research applications.

Detailed Synthetic Route Example (Based on Patent CN104387384A)

Step Reagents & Conditions Description & Outcome
1 2-amino-3-methyl-5-bromopyridine + Caro's acid + H2SO4 (ice bath, overnight stirring) Oxidation to nitro intermediate; isolation by filtration and drying.
2 Compound 2 + Pyrrolidine + DMF dimethylacetal in DMF (reflux overnight under N2) Cyclization to form azaindole intermediate; extraction and precipitation yield scarlet solid (compound 3).
3 Compound 3 + Raney nickel + 85% hydrazine hydrate in THF/MeOH (ice bath, then room temp overnight) Reduction to 5-bromo-7-azaindole; filtration and purification yield light yellow solid with 68% yield, 99.2% purity.

This method emphasizes cost-effectiveness, ease of operation, and high purity of the product.

Analytical Data and Purity

  • Purity: Typically >99% as confirmed by HPLC (acetonitrile/water 60:40, 254 nm).
  • Melting Point: 176-177 °C.
  • NMR Data (1H, DMSO-d6):
    Signals consistent with the azaindole framework and bromine substitution pattern, e.g., δ 11.85 (s, NH), δ 8.22 (d), δ 7.50 (t), etc..

Summary Table of Preparation Methods

Method Description Starting Material(s) Key Reagents Yield (%) Purity (%) Notes
Bromination of 7-azaindole with Br2 or NBS 7-azaindole Br2 or NBS, THF or DMF Moderate High Requires temperature control
Multi-step synthesis via 2-amino-3-methyl-5-bromopyridine 2-amino-3-methyl-5-bromopyridine Caro's acid, pyrrolidine, DMF-DMA, Raney Ni, hydrazine hydrate ~68 99.2 Cost-effective, industrially promising
Dehydrogenation of brominated intermediates Brominated dihydro-azaindole MnO2 or DDQ Variable High Requires careful oxidation control
Reduction of tribromo intermediates Tribromo-7-azaindole Zn powder, acetic acid, Mn acetate Variable High Multi-step, less common

Q & A

Q. What are the optimized synthetic routes for Methyl 5-bromo-7-azaindole-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and carboxylation of the azaindole core. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Subsequent esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the carboxylate . Optimization includes:

  • Solvent selection : Anhydrous tetrahydrofuran (THF) minimizes side reactions .
  • Catalysts : Lewis acids like ZnCl₂ improve regioselectivity during bromination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1: Comparative Synthesis Parameters

StepReagents/ConditionsYield RangeReference
BrominationNBS, DMF, 0°C → 25°C70–85%
EsterificationMethyl chloroformate, THF, Et₃N80–90%

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C5, ester at C6). Aromatic protons in azaindole appear as distinct doublets (δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, e.g., coplanarity of the azaindole ring and ester group (torsion angle ~143°) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (e.g., m/z 271.9842 for C₉H₇BrN₂O₂) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Systems : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (80°C) achieves aryl-aryl couplings .
  • Regioselectivity : Steric hindrance from the adjacent azaindole nitrogen directs coupling to the para position .
  • Byproduct Mitigation : Excess ligand (e.g., XPhos) reduces homocoupling .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to bromine’s volatility .
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent decomposition .
  • Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Becke’s three-parameter hybrid functional (B3LYP) calculates HOMO-LUMO gaps, showing electron-withdrawing effects of bromine (–2.1 eV shift) .
  • Molecular Electrostatic Potential (MESP) : Identifies nucleophilic sites (e.g., C7 nitrogen) for electrophilic attacks .

Q. How do structural discrepancies arise in X-ray vs. NMR data for this compound?

Methodological Answer:

  • X-ray : Captures static solid-state conformation (e.g., ester group deviation from coplanarity) .
  • NMR : Reflects dynamic solution-state behavior, where rotational freedom of the ester group averages chemical shifts .
  • Resolution : Use variable-temperature NMR to detect conformational flexibility .

Q. What strategies resolve contradictions in reported synthetic yields for azaindole derivatives?

Methodological Answer:

  • Byproduct Analysis : HPLC-MS identifies impurities (e.g., debrominated byproducts) .
  • Reaction Monitoring : In situ IR tracks intermediate formation (e.g., azaindole N-oxide) .
  • Reproducibility : Standardize reagent purity (e.g., >99% NBS) and moisture-free conditions .

Q. How is this compound evaluated for biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against kinase targets (e.g., JAK2) using fluorescence polarization .
  • Molecular Docking : AutoDock Vina predicts binding modes with ATP-binding pockets (ΔG ≈ –9.2 kcal/mol) .
  • ADMET Profiling : Microsomal stability assays (e.g., human liver microsomes) assess metabolic liability .

Table 2: Key Research Challenges and Solutions

ChallengeSolutionReference
Low bromination regioselectivityUse ZnCl₂ as directing agent
Ester group hydrolysisAnhydrous conditions, low temperature
Spectral overlap in NMR2D-COSY for proton assignment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-7-azaindole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-7-azaindole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.